Electrochemical Reduction Potential Anomaly: +440 mV Deviation from Standard PAH Line
In a comparative cyclic voltammetry study, cycloocta[def]biphenylene (compound 8) exhibited a +440 mV positive deviation from the linear correlation line established for 76 standard polycyclic aromatic hydrocarbons, whereas the parent compound biphenylene conformed to the line. This indicates that cycloocta[def]biphenylene is far more difficult to reduce (i.e., has a lower electron affinity) than predicted by its HMO LUMO energy, and this deviation cannot be explained by a two-electron reduction pathway as observed for the tetradehydrocyclodecabiphenylenes [1].
| Evidence Dimension | Electrochemical reduction potential deviation from standard PAH correlation line |
|---|---|
| Target Compound Data | +440 mV deviation from the PAH regression line |
| Comparator Or Baseline | Biphenylene (fits the standard PAH line); naphthalene, pyrene, anthracene, and perylene used as calibration standards |
| Quantified Difference | cycloocta[def]biphenylene deviates by +440 mV; biphenylene deviation is effectively zero |
| Conditions | Cyclic voltammetry at a Pt electrode in CH₃CN with 0.1 M (n-C₄H₉)₄N⁺ ClO₄⁻, referenced vs. SSCE |
Why This Matters
This 440 mV deviation is a direct experimental signature of the antiaromatic destabilization introduced by the planar COT ring and serves as a quantitative criterion for distinguishing cycloocta[def]biphenylene from biphenylene in electron-acceptor applications or molecular electronics, where reduction potential is a key selection parameter.
- [1] Wilcox, C.F.; Grantham, G.D. Electrochemical reduction of cycloocta- and cyclodecabiphenylenes: an improved empirical model for the prediction of reduction potentials of polycyclic aromatic hydrocarbons. J. Organomet. Chem. 1984, 277 (3), 273–280. DOI: 10.1016/0022-328X(84)80029-X View Source
